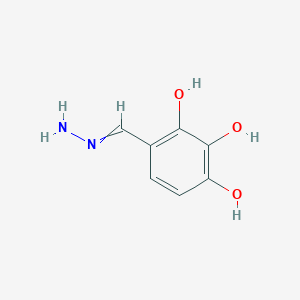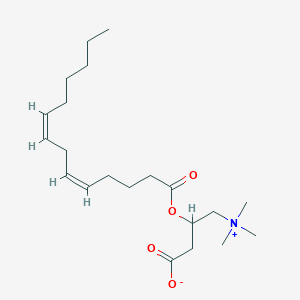
ラセミ体トランス-セルトラリン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-trans-Sertraline Hydrochloride is a synthetic, non-naturally occurring compound that has become increasingly popular for use in laboratory experiments due to its wide range of applications and its relative low cost. This compound has been used in numerous studies to investigate the effects of various drugs, hormones, and other substances on the body and its biochemical and physiological processes.
科学的研究の応用
抗うつ剤 {svg_1} {svg_2}
セルトラリンは、ゾロフト®の有効成分である確立された抗うつ薬です {svg_3}. これは、選択的セロトニン再取り込み阻害剤(SSRI)クラスに属し、神経系におけるセロトニンレベルの上昇を機能的に果たします {svg_4}. これには気分を高める効果と抑うつ効果の両方があります {svg_5}.
化学酵素合成 {svg_6}
セルトラリンの調製には、化学酵素的なアプローチが開発されています {svg_7}. ケトレダクターゼ(KRED)は、重要なキラル前駆体を生成するために使用されました {svg_8}. ラセミ体のテトラロンの生体還元は、優れたエナンチオ選択性とジアステレオ異性体比を示しました {svg_9}.
抗がん活性 {svg_10}
いくつかの研究は、さまざまなタイプの癌細胞株において、セルトラリン単独または併用での有望な抗がん作用を報告しています {svg_11}. これは、さまざまなタイプの癌細胞において、細胞生存率、増殖、移動、浸潤を減少させ、アポトーシスを誘導し、細胞周期停止を引き起こします {svg_12}.
オートファジーのモジュレーション {svg_13}
セルトラリンは、オートファジーをモジュレートすることができます {svg_14}. オートファジーは、細胞成分の分解とリサイクルに関与する細胞プロセスであり、多くの健康状態と疾患状態に関与しています {svg_15}.
活性酸素種(ROS)生成の誘導 {svg_16}
セルトラリンは、活性酸素種(ROS)の生成を誘導することができます {svg_17}. ROSは、酸素を含む化学的に反応性の高い分子であり、その生成は酸化ストレスにつながることがあり、細胞に損傷を与える可能性があります {svg_18}.
細胞経路への干渉 {svg_19}
セルトラリンは、腫瘍形成に関与する重要な細胞経路、例えばTNF-MAP4K4-JNK経路、抗アポトーシス経路PI3K/Akt/mTOR、およびAMPK/mTOR軸を標的としています {svg_20}. また、TCTP/P53フィードバックループと細胞質内遊離Ca 2+レベルにも干渉します {svg_21}.
作用機序
Target of Action
Rac-trans-Sertraline Hydrochloride, commonly known as Sertraline, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant . Its primary target is the serotonin transporter (5-HTT) , an integral membrane protein that mediates the reuptake of the neurotransmitter serotonin at presynaptic nerve terminals in the brain .
Mode of Action
Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity . This inhibition of reuptake leads to an increase in the extracellular level of serotonin, enhancing serotonergic neurotransmission .
Pharmacokinetics
Sertraline’s pharmacokinetics is characterized by large between-subject variability and inconsistent reports for oral bioavailability . After a single oral dose, Sertraline’s maximum concentration (Cmax) and area under the curve (AUC ∞) increase proportionally between 50 and 200 mg, and bioavailability increases nonlinearly with dose from 5 to 50 mg and plateaus afterwards . The absorption of Sertraline is time-dependent and best described by a sigmoidal Emax function of time after dose .
Result of Action
The molecular and cellular effects of Sertraline’s action involve changes in the intracellular vesicle transport system. In the absence of its putative protein target, Sertraline targets phospholipid membranes that comprise the acidic organelles of the intracellular vesicle transport system .
Action Environment
The action, efficacy, and stability of Sertraline can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the pH of the environment can influence the ionization state of Sertraline, potentially affecting its absorption and distribution within the body .
生化学分析
Biochemical Properties
Rac-trans-Sertraline Hydrochloride interacts with various enzymes and proteins in the body. It specifically inhibits the re-exploitation of serotonin in the brain . This compound is a strong base with pKa = 9.8, allowing it to react with acids to form salts .
Cellular Effects
Rac-trans-Sertraline Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by raising serotonin levels in the nervous system, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Rac-trans-Sertraline Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It specifically inhibits the reuptake of serotonin in the brain, thereby increasing the levels of serotonin in the nervous system .
Metabolic Pathways
Rac-trans-Sertraline Hydrochloride is involved in the serotonin reuptake metabolic pathway . It interacts with the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its levels in the nervous system .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-trans-Sertraline Hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-dichlorobenzyl chloride", "N,N-dimethyl-3-(2-aminoethyl)aniline", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium bisulfite", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: The starting material 3,4-dichlorobenzyl chloride is reacted with N,N-dimethyl-3-(2-aminoethyl)aniline in the presence of sodium hydroxide to form the intermediate 3-(2-dimethylaminoethyl)-3,4-dichlorobenzylamine.", "Step 2: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the amine.", "Step 3: The amine hydrochloride is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: The diazonium salt is then reduced with sodium bisulfite to form the corresponding hydrazine.", "Step 5: The hydrazine is then treated with sodium carbonate and ethanol to form rac-trans-Sertraline Hydrochloride.", "Step 6: The product is isolated and purified through recrystallization from water." ] } | |
CAS番号 |
79617-99-5 |
分子式 |
C17H16Cl3N |
分子量 |
340.7 g/mol |
IUPAC名 |
4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine;hydrochloride |
InChI |
InChI=1S/C17H15Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12H,7,9H2,1H3;1H |
InChIキー |
VUWMBIAOLDXLOZ-UHFFFAOYSA-N |
正規SMILES |
CN=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
同義語 |
(1R,4S)-rel-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; trans-(±)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; rel-(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-meth |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)